molecular formula C12H13BrN2O4 B2432631 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 477856-91-0

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B2432631
CAS No.: 477856-91-0
M. Wt: 329.15
InChI Key: ZFLLNZBCNFTDJA-UHFFFAOYSA-N
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Description

Overview of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic Acid

This compound is a heterocyclic organic compound characterized by a piperidine ring substituted with a bromo- and nitro-functionalized phenyl group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₃BrN₂O₄ , with a molecular weight of 329.15 g/mol . The compound’s structure combines electron-withdrawing groups (bromo and nitro) with a polar carboxylic acid, making it highly reactive in synthetic applications. Key physicochemical properties include:

Property Value
Molecular Formula C₁₂H₁₃BrN₂O₄
Molecular Weight 329.15 g/mol
CAS Registry Number 477856-91-0
Appearance Crystalline solid
Solubility Polar solvents (e.g., DMF, DMSO)

The nitro group at the para position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromo substituent offers a handle for cross-coupling reactions . The piperidine core, a common motif in pharmaceuticals, contributes to conformational flexibility and potential biological interactions .

Historical Context and Discovery

The compound first emerged in chemical literature in the early 2010s, coinciding with its CAS registry assignment (477856-91-0) in 2012 . Its synthesis likely evolved from earlier work on nitro- and bromo-substituted piperidine derivatives, which gained prominence in medicinal chemistry for their utility as intermediates. Early methodologies focused on nucleophilic aromatic substitution reactions, where bromine and nitro groups were introduced to phenylpiperidine scaffolds under controlled conditions . By the mid-2010s, optimized protocols enabled large-scale production, cementing its role in organic synthesis .

Relevance in Contemporary Chemical Research

In modern research, this compound serves as a versatile building block for:

  • Pharmaceutical intermediates : Its reactive sites are leveraged to synthesize kinase inhibitors, antipsychotics, and anticancer agents . For example, derivatives of this compound have been investigated for modulating TGF-β signaling pathways, though direct therapeutic applications remain exploratory .
  • Materials science : The nitro group’s electron-deficient nature supports applications in conductive polymers and coordination complexes .
  • Methodological advances : Recent studies utilize its halogen and nitro groups in palladium-catalyzed cross-coupling reactions, enabling access to complex heterocycles .

A 2023 study highlighted its use in synthesizing propanamide derivatives with anticancer activity, demonstrating IC₅₀ values as low as 10.84 µM in vitro .

Scope and Structure of the Review

This review will systematically address:

  • Synthetic pathways : Traditional and modern methods for preparing the compound, including solvent systems and catalyst optimization.
  • Chemical reactivity : Roles of bromo, nitro, and carboxylic acid groups in nucleophilic substitution, reduction, and cyclization reactions.
  • Applications : Its utility in drug discovery, materials science, and asymmetric catalysis.
  • Comparative analysis : Structural analogs (e.g., chloro- and methyl-substituted variants) and their relative efficiencies .

Notably, safety profiles, dosage data, and clinical trial results are excluded, as per the scope. The analysis draws on peer-reviewed journals, patent filings, and supplier databases, ensuring a multidisciplinary perspective.

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O4/c13-10-7-9(15(18)19)1-2-11(10)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLLNZBCNFTDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid typically follows a four-step sequence:

  • Piperidine Ring Formation
  • Nitrophenyl Group Introduction
  • Bromination
  • Carboxylation

Each step is critical for regioselectivity and functional group compatibility.

Stepwise Synthesis Protocol

Piperidine Ring Formation

The piperidine core is synthesized via a cyclization reaction using glutaraldehyde and ammonium acetate under acidic conditions. This method, derived from the Ladenburg reaction, yields piperidine with a primary amine group at the 4-position.

Reaction Conditions :

  • Reactants : Glutaraldehyde (1.2 equiv), ammonium acetate (1.5 equiv)
  • Catalyst : Concentrated HCl (10 mol%)
  • Temperature : 80–90°C
  • Duration : 6–8 hours
  • Yield : ~75%
Nitrophenyl Group Introduction

The nitrophenyl moiety is introduced via electrophilic aromatic substitution (EAS) using nitric acid in sulfuric acid. The reaction selectively nitrates the para position relative to the bromine atom introduced in subsequent steps.

Reaction Conditions :

  • Nitrating Agent : Fuming HNO₃ (1.1 equiv)
  • Solvent : Concentrated H₂SO₄
  • Temperature : 0–5°C (ice bath)
  • Duration : 2 hours
  • Yield : ~68%
Bromination

Bromination is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. This step targets the ortho position relative to the nitro group, ensuring regioselectivity.

Reaction Conditions :

  • Brominating Agent : Br₂ (1.05 equiv)
  • Catalyst : FeBr₃ (5 mol%)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 25°C (room temperature)
  • Duration : 4 hours
  • Yield : ~82%
Carboxylation

The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate. The nitrile is first generated by treating the brominated intermediate with potassium cyanide (KCN), followed by acidic hydrolysis.

Reaction Conditions :

  • Cyanide Source : KCN (1.2 equiv)
  • Hydrolysis Agent : 6M HCl
  • Temperature : 100°C (reflux)
  • Duration : 12 hours
  • Yield : ~65%

Optimization Strategies

Catalytic Improvements

Replacing FeBr₃ with AlBr₃ in the bromination step increases yield to 89% by enhancing electrophilic substitution kinetics.

Solvent Effects

Using acetonitrile instead of DCM reduces side-product formation during bromination, improving purity to >98%.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes.

Key Parameters :

Parameter Batch Process Flow Process
Reaction Time 4 hours 2.4 hours
Yield 82% 85%
Purity 95% 97%

Cost-Efficiency Measures

  • Recycling Solvents : DCM recovery via distillation reduces raw material costs by 30%.
  • Catalyst Reuse : FeBr₃ is filtered and reused for up to five cycles without significant activity loss.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 3.85 (m, 2H, piperidine-H), 3.12 (m, 2H, piperidine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98%.

Applications in Pharmaceutical Chemistry

Intermediate for Anticancer Agents

The bromonitrophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of kinase inhibitors (e.g., imatinib derivatives).

Materials Science Applications

The carboxylic acid group allows covalent attachment to metal-organic frameworks (MOFs), enhancing gas adsorption capacities.

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The piperidine ring can be oxidized to form different derivatives. Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of brominated and nitro-substituted compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: This compound has a hydroxyl group instead of a carboxylic acid group, which affects its reactivity and applications.

    2-(2-Bromo-4-nitrophenyl)acetic acid: This compound has an acetic acid group instead of a piperidine ring, leading to different chemical properties and uses

Biological Activity

1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid is a synthetic compound characterized by its unique structural features, including a piperidine ring, a carboxylic acid group, and bromo and nitro substituents on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several chemical transformations. The general synthetic route includes:

  • Formation of the Piperidine Ring : Starting from appropriate piperidine derivatives.
  • Introduction of Nitro and Bromo Groups : Utilizing electrophilic aromatic substitution reactions to introduce the nitro and bromo substituents onto the phenyl ring.
  • Carboxylic Acid Functionalization : Converting suitable precursors to yield the carboxylic acid group.

The presence of both electron-withdrawing groups (bromo and nitro) is significant as it affects the compound's reactivity and interaction with biological systems, enhancing its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets such as DNA or proteins, disrupting their normal functions. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species (ROS) that lead to cellular damage.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity :

  • Mechanism : The compound's structure allows it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. The bromo and nitro groups enhance its reactivity towards microbial targets.
  • Research Findings : Studies have shown that compounds with similar functionalities exhibit activity against various pathogens, indicating that this compound may also hold promise in treating infections .

Summary of Biological Activities

Activity TypeObserved EffectsMechanism
AnticancerInhibition of cancer cell proliferationInteraction with DNA/proteins; ROS generation
AntimicrobialInhibition of bacterial growthInteraction with microbial enzymes/receptors

Pharmacokinetics and Toxicology

Further studies are needed to elucidate the pharmacokinetics and toxicological profiles of this compound. Understanding how this compound is metabolized and its potential side effects will be crucial for its development as a therapeutic agent.

Structural Modifications

Future research may also explore structural modifications to enhance the biological activity and selectivity of this compound. By altering substituents on the piperidine ring or phenyl group, researchers aim to improve binding affinity for biological targets while minimizing toxicity.

Mechanistic Studies

Detailed mechanistic studies are essential to fully understand how this compound interacts with cellular components. Investigating its effects on signaling pathways involved in cancer progression or microbial resistance could provide valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-4-nitrophenyl)piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by coupling with the piperidine-carboxylic acid moiety. Key steps include bromination and nitration of the phenyl group, followed by nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine ring. Ethanol or dimethyl sulfoxide (DMSO) are common solvents, and catalysts like palladium on carbon may enhance yields. Purification often involves column chromatography or recrystallization, with monitoring by TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm aromatic proton environments and piperidine ring conformation.
  • IR : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, nitro group absorption at ~1520 cm1^{-1}).
  • HPLC/LC-MS : Assess purity (>95%) and confirm molecular weight via electrospray ionization (ESI-MS).
  • Elemental Analysis : Validate empirical formula (e.g., C12_{12}H13_{13}BrN2_2O4_4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replace bromine with chlorine, alter nitro group position) and evaluate biological activity (e.g., enzyme inhibition, receptor binding). Computational tools like molecular docking can predict interactions with target proteins (e.g., kinases). Compare results with structurally similar compounds, such as 1-(4-nitrophenyl)piperidine-2-carboxylic acid, to identify critical pharmacophores .

Q. How can conflicting solubility data across studies be resolved experimentally?

  • Methodological Answer : Perform solubility assays in standardized buffers (e.g., PBS, pH 7.4) and solvents (DMSO, methanol) under controlled temperatures. Use dynamic light scattering (DLS) or nephelometry to detect aggregation. Cross-validate with shake-flask methods and HPLC quantification to ensure reproducibility .

Q. What computational modeling approaches are suitable for predicting reactivity or biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict electrophilic/nucleophilic sites on the aromatic ring.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess membrane permeability or binding stability.
  • QSAR Models : Train models using datasets of piperidine derivatives to correlate substituent effects with activity .

Q. How can reaction mechanisms for bromine substitution in this compound be elucidated?

  • Methodological Answer : Use kinetic isotope effects (KIE) or Hammett plots to distinguish between SN_NAr (nucleophilic aromatic substitution) and radical pathways. Isotopic labeling (e.g., 18O^{18}O) can track nitro group participation. Monitor intermediates via in situ FTIR or mass spectrometry .

Q. What strategies ensure stability of the compound under varying storage or experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis. Protect from light to prevent nitro group degradation .

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